N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide
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Overview
Description
N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide is a chemical compound characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide typically involves the reaction of 3-chlorophenol with prop-2-enamide under specific conditions. One common method includes the use of a base to facilitate the reaction between 3-chlorophenol and prop-2-enamide, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxypropyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The chlorophenoxy group may play a crucial role in binding to specific receptors or enzymes, thereby modulating their activity. The prop-2-enamide moiety may also contribute to the compound’s overall biological effects by influencing its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide): This compound shares a similar prop-2-enamide structure but differs in the substituents attached to the propyl chain.
2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide: Another related compound with a different aromatic substituent and additional functional groups.
Uniqueness
N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-[2-(3-chlorophenoxy)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-12(15)14-8-9(2)16-11-6-4-5-10(13)7-11/h3-7,9H,1,8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYDULVGWSXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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